Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate

Description

Nomenclature and Structural Identification

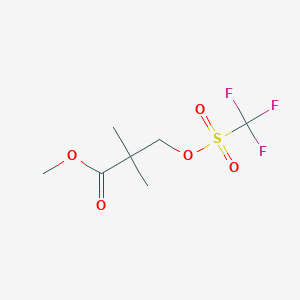

Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate possesses the molecular formula C₇H₁₁F₃O₅S and exhibits a molecular weight of 264.2194 grams per mole. The compound's systematic nomenclature reflects its complex structural architecture, incorporating both ester and sulfonate ester functionalities within a single molecular framework. The International Union of Pure and Applied Chemistry designation for this compound is methyl 2,2-dimethyl-3-(trifluoromethylsulfonyloxy)propanoate, which accurately describes the substitution pattern and functional group arrangement.

The structural identification of this compound can be represented through its Simplified Molecular Input Line Entry System notation as COC(=O)C(COS(=O)(=O)C(F)(F)F)(C)C, which provides a linear representation of its three-dimensional molecular architecture. The International Chemical Identifier string InChI=1S/C7H11F3O5S/c1-6(2,5(11)14-3)4-15-16(12,13)7(8,9)10/h4H2,1-3H3 further confirms the compound's structural integrity and connectivity pattern. The corresponding InChI Key SFGPVHJRBMESDV-UHFFFAOYSA-N serves as a unique molecular identifier that enables precise database searches and chemical literature retrieval.

The compound's structural features include a central propanoate backbone with geminal dimethyl substitution at the alpha position, creating a quaternary carbon center that significantly influences its chemical reactivity. The trifluoromethanesulfonyloxy group attached to the terminal carbon represents the most chemically significant feature, as this moiety serves as an excellent leaving group in nucleophilic substitution reactions. The molecular structure exhibits a total of 16 heavy atoms with 5 rotatable bonds, contributing to its conformational flexibility while maintaining structural integrity. The topological polar surface area of 78 square angstroms indicates moderate polarity, which influences both its solubility characteristics and biological interactions.

Table 1: Structural and Physical Properties of this compound

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of trifluoromethanesulfonate chemistry, which emerged as a significant field following the initial synthesis of trifluoromethanesulfonic acid in 1954. The foundational work by Robert Haszeldine and Kidd established the fundamental chemistry of trifluoromethanesulfonic acid derivatives, creating the theoretical and practical groundwork for subsequent development of more complex trifluoromethanesulfonate esters. This early research demonstrated the unique properties of the trifluoromethanesulfonyl group, particularly its exceptional stability and electron-withdrawing characteristics that would later prove crucial in the development of specialized synthetic reagents.

The evolution of trifluoromethanesulfonate ester chemistry gained significant momentum during the latter half of the twentieth century, as organic chemists recognized the potential of these compounds as versatile synthetic intermediates. The development of reliable synthetic methodologies for preparing trifluoromethanesulfonate esters marked a crucial advancement in organic synthesis, enabling the preparation of compounds like this compound through controlled synthetic protocols. Research conducted during this period established the fundamental synthetic approaches involving the reaction of appropriate alcohols with trifluoromethanesulfonic anhydride under carefully controlled conditions to prevent hydrolysis and maximize product yields.

The commercial availability of this compound represents a relatively recent development in specialty chemical manufacturing, reflecting the growing demand for sophisticated synthetic intermediates in pharmaceutical and materials science applications. The compound's Chemical Abstracts Service registry number 1163707-68-3 indicates its formal recognition within the chemical literature and regulatory frameworks. Modern synthetic protocols have refined the preparation methods to achieve high purity levels, typically exceeding 95%, which are essential for advanced research applications.

Significance in Modern Organic Chemistry

This compound occupies a unique position in contemporary organic chemistry due to its exceptional reactivity profile and synthetic utility. The compound's significance stems primarily from the presence of the trifluoromethanesulfonyloxy group, which functions as one of the most effective leaving groups known in organic chemistry. This characteristic makes the compound particularly valuable in nucleophilic substitution reactions, where the facile departure of the trifluoromethanesulfonate group enables efficient bond formation under mild reaction conditions.

The electron-withdrawing properties of the trifluoromethanesulfonyl group create a highly electrophilic carbon center adjacent to the leaving group, facilitating nucleophilic attack and subsequent substitution reactions. Research has demonstrated that compounds containing trifluoromethanesulfonate leaving groups exhibit significantly enhanced reactivity compared to traditional alkyl halides or other sulfonate esters, making them invaluable tools in synthetic organic chemistry. The remarkable reactivity of trifluoromethanesulfonate esters has been quantitatively demonstrated through kinetic studies, showing rate constants that are orders of magnitude higher than those observed for corresponding tosylate or mesylate derivatives.

In the context of modern pharmaceutical chemistry, this compound serves as a crucial synthetic intermediate for the preparation of complex molecular architectures. The compound's ability to undergo facile nucleophilic substitution reactions enables the introduction of diverse functional groups, facilitating the construction of sophisticated molecular frameworks required in drug discovery and development. The quaternary carbon center created by the geminal dimethyl substitution provides additional synthetic value by introducing structural rigidity and steric constraints that can be exploited in the design of biologically active compounds.

Table 2: Comparative Reactivity of Trifluoromethanesulfonate vs. Other Leaving Groups

The synthetic versatility of this compound extends beyond simple nucleophilic substitution reactions to encompass more complex transformations including cross-coupling reactions and rearrangement processes. The compound's stability under standard laboratory conditions, combined with its exceptional reactivity when activated, makes it an ideal reagent for controlled synthetic transformations. Contemporary research has explored the use of such trifluoromethanesulfonate esters in advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and organocatalyzed transformations that require highly reactive electrophilic partners.

The compound's role in materials science applications represents another dimension of its significance in modern chemistry. The unique electronic properties imparted by the trifluoromethanesulfonyl group make these compounds valuable precursors for the synthesis of fluorinated polymers and advanced materials with specialized properties. Research in this area has demonstrated the potential for incorporating trifluoromethanesulfonate-derived functionalities into polymer backbones, creating materials with enhanced thermal stability, chemical resistance, and unique electronic properties that are valuable in high-performance applications.

Properties

IUPAC Name |

methyl 2,2-dimethyl-3-(trifluoromethylsulfonyloxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O5S/c1-6(2,5(11)14-3)4-15-16(12,13)7(8,9)10/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGPVHJRBMESDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COS(=O)(=O)C(F)(F)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of methyl 2,2-dimethylpropanoate with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is typically carried out at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonyloxy group is replaced by other nucleophiles.

Reduction Reactions: It can be reduced to form different products depending on the reducing agents and conditions used.

Oxidation Reactions: The compound can also undergo oxidation reactions to form various oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while reduction with lithium aluminum hydride can produce an alcohol .

Scientific Research Applications

Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate has several applications in scientific research, including:

Biology: The compound can be used in the modification of biomolecules for studying their structure and function.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate involves its ability to act as a strong electrophile due to the presence of the trifluoromethanesulfonyloxy group. This makes it highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonylurea Methyl Esters (e.g., Metsulfuron Methyl Ester)

Sulfonylurea herbicides, such as metsulfuron methyl ester (C₁₄H₁₅N₅O₆S), share structural similarities with the target compound, including a methyl ester group and sulfonyl functionality. However, key differences include:

- Core Structure: Sulfonylureas feature a triazine ring linked to a sulfonylurea bridge, whereas the target compound has a propanoate backbone with a triflate group.

- Reactivity : The sulfonylurea group acts as an enzyme inhibitor (targeting acetolactate synthase in plants), while the triflate group serves as a leaving group, enabling nucleophilic substitutions.

- Applications : Sulfonylureas are herbicides with high selectivity and low application rates , whereas the target compound’s triflate group suggests utility in synthetic chemistry as a reactive intermediate.

Ethyl 2,2-Difluoro-3-Hydroxy-3-(3-Methoxyphenyl)Propanoate

This ethyl ester (C₁₂H₁₄F₂O₄) shares fluorinated substituents but differs significantly:

- Fluorine Substitution : The ethyl ester has two fluorine atoms at the α-carbon, compared to the triflate group in the target compound. Difluoro groups enhance stability and lipophilicity, while triflates prioritize reactivity.

- Ester Group : The ethyl ester may exhibit lower volatility and slower hydrolysis rates compared to methyl esters, influencing pharmacokinetics or environmental persistence .

General Comparison of Triflate Esters with Other Sulfonates

Triflate (CF₃SO₃⁻) esters are more reactive than mesylates (CH₃SO₃⁻) or tosylates (CH₃C₆H₄SO₃⁻) due to the stronger electron-withdrawing effect of the trifluoromethyl group. This makes triflates superior in SN2 reactions or transition-metal-catalyzed couplings, though they are costlier and more sensitive to moisture .

Data Table: Structural and Functional Comparison

Research Findings and Inferences

- Reactivity : The triflate group in the target compound likely facilitates rapid nucleophilic displacement, making it advantageous in synthesizing complex molecules like agrochemicals or pharmaceuticals. This contrasts with sulfonylureas, where the sulfonyl group contributes to target specificity .

- Stability : Methyl esters generally hydrolyze faster than ethyl esters, which may limit the target compound’s environmental persistence compared to ethyl analogs .

- Synthetic Utility : Triflate esters are preferred over mesylates/tosylates in demanding reactions, though cost and handling challenges remain .

Biological Activity

Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate is an organic compound classified as an ester, notable for its trifluoromethanesulfonyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃F₃O₅S |

| Molecular Weight | 290.26 g/mol |

| IUPAC Name | This compound |

| InChI Key | ZIIJGMOXILVEKI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C(=O)OS(=O)(=O)C(F)(F)F |

The trifluoromethanesulfonyl group in this compound exhibits strong electron-withdrawing properties, which enhance the compound's reactivity with nucleophiles. This interaction facilitates various chemical transformations, making it a versatile reagent in organic synthesis and biological applications.

Anticancer Potential

Recent studies have investigated the anticancer properties of compounds related to this compound. For instance, a derivative of this compound demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The growth inhibitory values (GI50) suggested that these compounds could outperform standard chemotherapeutic agents like cisplatin and doxorubicin in specific contexts .

Enzyme Inhibition Studies

Research has shown that compounds with similar structures can act as inhibitors of specific kinases involved in cancer progression. For example, the inhibition of NEK kinases (NEK6, NEK7, NEK9) was linked to improved survival rates in various cancers. This compound may serve as a scaffold for developing novel inhibitors targeting these proteins, potentially leading to new therapeutic strategies .

Case Studies

- In Vitro Cytotoxicity Assays : A study evaluated the cytotoxic effects of synthesized derivatives against MCF-7 and HeLa cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity, suggesting that further optimization could enhance therapeutic efficacy .

- Computational Studies : Molecular docking studies revealed significant binding affinities between synthesized compounds and target proteins involved in cancer pathways. These findings underscore the potential of this compound derivatives as promising candidates for drug development .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves trifluoromethanesulfonylation of a precursor ester under anhydrous conditions. For analogous triflate esters, reactions are conducted in tetrahydrofuran (THF) with triethylamine (EtN) as a base to neutralize HCl byproducts. Monitoring via thin-layer chromatography (TLC) and purification by column chromatography (silica gel, hexane/ethyl acetate gradient) are critical for isolating the product . Yield optimization requires strict control of stoichiometry (1:1 molar ratio of precursor to triflating reagent) and reaction time (72 hours at room temperature). Purity (>93% by GC) can be confirmed using gas chromatography .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : The compound’s trifluoromethanesulfonyloxy group is moisture-sensitive. Storage in anhydrous conditions (e.g., under nitrogen or argon in sealed vials) at −20°C is recommended. Stability tests for similar esters show decomposition risks when exposed to light or humidity, necessitating desiccants and amber glassware. Safety Data Sheets (SDS) for structurally related fluorinated esters emphasize avoiding direct contact and using fume hoods during handling .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation. For example:

- ¹H NMR : Peaks for methyl groups (δ ~1.2–1.4 ppm) and the methoxy moiety (δ ~3.7 ppm).

- ¹⁹F NMR : Distinct signals for the trifluoromethanesulfonyloxy group (δ ~−75 to −80 ppm).

High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystals are obtainable) further validates purity and stereochemistry .

Advanced Research Questions

Q. What role does the trifluoromethanesulfonyloxy group play in nucleophilic substitution reactions, and how does it compare to other leaving groups?

- Methodological Answer : The trifluoromethanesulfonyloxy (triflate) group is a superior leaving group due to its strong electron-withdrawing effect, stabilizing transition states in S2 reactions. Comparative studies with tosylates or mesylates show triflates react 10–100× faster in polar aprotic solvents (e.g., DMF or acetonitrile). Kinetic experiments using substrates like methyl 2,2-dimethyl-3-(triflate)propanoate with nucleophiles (e.g., azides or thiols) can quantify reactivity .

Q. How can computational chemistry aid in predicting the reactivity or degradation pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for hydrolysis or nucleophilic attacks. For example, the triflate group’s susceptibility to hydrolysis can be predicted by analyzing LUMO (Lowest Unoccupied Molecular Orbital) localization. Molecular dynamics simulations further assess solvent effects on stability .

Q. What are the common impurities observed during synthesis, and how can they be resolved?

- Methodological Answer : Common impurities include unreacted precursors or hydrolysis byproducts (e.g., free carboxylic acids). Purity analysis via GC or HPLC (C18 column, acetonitrile/water mobile phase) identifies these contaminants. Recrystallization from hexane/ethyl acetate mixtures or preparative HPLC effectively removes them. For example, a >95% purity threshold is achievable with rigorous column chromatography .

Contradictions and Recommendations

- Synthesis Time : reports >93% purity with shorter reaction times, while emphasizes 72-hour reactions for complete conversion. Researchers should optimize time based on precursor reactivity and solvent choice.

- Purity Standards : Commercial sources (e.g., GLPBIO) claim >95% purity via COA, but academic syntheses often achieve lower yields. Cross-validation with multiple analytical methods (GC, NMR, HRMS) is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.